REACTION_SMILES
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[CH3:1][C:2]1([CH3:15])[CH2:3][CH2:4][O:5][c:6]2[cH:7][cH:8][c:9]([CH:12]([CH3:13])[OH:14])[cH:10][c:11]21.[CH3:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[P:22]([Br:23])([Br:24])[Br:25].[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH3:1][C:2]1([CH3:15])[CH2:3][CH2:4][O:5][c:6]2[cH:7][cH:8][c:9]([CH:12]([CH3:13])[Br:23])[cH:10][c:11]21
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Name
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CC(O)c1ccc2c(c1)C(C)(C)CCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1ccc2c(c1)C(C)(C)CCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(Br)c1ccc2c(c1)C(C)(C)CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |